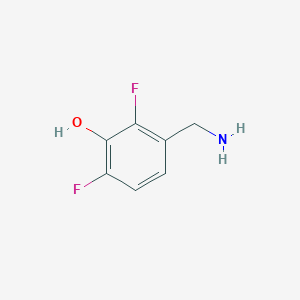

3-(Aminomethyl)-2,6-difluorophenol

説明

Contextualization within Fluorinated Organic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This field, known as organofluorine chemistry, is of immense importance in pharmaceuticals, materials science, and agrochemicals. numberanalytics.comwikipedia.org The carbon-fluorine bond is the strongest in organic chemistry, which imparts enhanced thermal and metabolic stability to fluorinated compounds. wikipedia.orgalfa-chemistry.com Fluorine's high electronegativity and small size can also influence a molecule's acidity, lipophilicity, and binding interactions with biological targets. numberanalytics.comscripps.edu

The presence of two fluorine atoms on the phenol (B47542) ring of 3-(Aminomethyl)-2,6-difluorophenol places it firmly within this class of compounds. Researchers are interested in how these fluorine atoms modulate the properties of the phenolic and aminomethyl groups, potentially leading to novel applications.

Significance of Phenolic and Aminomethyl Moieties in Advanced Chemical Design

Phenolic compounds are a diverse class of molecules characterized by a hydroxyl group attached to an aromatic ring. researchgate.net They are widespread in nature and form the basis for many synthetic compounds with applications in various industries, including pharmaceuticals. researchgate.netresearchgate.net The hydroxyl group can participate in hydrogen bonding and act as a proton donor, which is often crucial for molecular recognition and biological activity. researchgate.net However, the phenolic group can also be prone to metabolic oxidation, which can limit its therapeutic potential. nih.gov

The aminomethyl group (-CH2NH2) is a common feature in many biologically active molecules. The primary amine is basic and can be protonated at physiological pH, allowing for ionic interactions with biological targets. This group is often incorporated into drug candidates to improve their solubility and binding affinity. researchgate.net

The combination of these two moieties in this compound creates a versatile scaffold for chemical synthesis and drug design.

Overview of Key Research Areas and Scholarly Challenges Pertaining to the Compound

Research involving this compound has primarily focused on its synthesis and its potential as a bioisostere for other functional groups. A notable study synthesized this compound to investigate the potential of the 2,6-difluorophenol (B125437) group to act as a lipophilic bioisostere of a carboxylic acid. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In this research, the compound and its isomer, 4-(aminomethyl)-2,6-difluorophenol, were evaluated as potential analogues of gamma-aminobutyric acid (GABA). nih.gov While they were found to be poor substrates for GABA aminotransferase, they did inhibit the enzyme, suggesting that the 2,6-difluorophenol moiety could indeed serve as a substitute for a carboxylic acid to enhance the lipophilicity of drug candidates. nih.gov

A significant challenge in working with this compound is its multi-step synthesis. One reported synthesis started from 2,6-difluorophenol and required eight steps to yield the final product. nih.gov Developing more efficient and scalable synthetic routes is a key area for future research.

| Property | Value |

| Molecular Formula | C7H7F2NO |

| Molecular Weight | 159.13 g/mol |

| CAS Number | 202937-33-5 |

Structure

2D Structure

3D Structure

特性

分子式 |

C7H7F2NO |

|---|---|

分子量 |

159.13 g/mol |

IUPAC名 |

3-(aminomethyl)-2,6-difluorophenol |

InChI |

InChI=1S/C7H7F2NO/c8-5-2-1-4(3-10)6(9)7(5)11/h1-2,11H,3,10H2 |

InChIキー |

ARLSXSJLCYMMDM-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1CN)F)O)F |

製品の起源 |

United States |

Synthetic Methodologies for 3 Aminomethyl 2,6 Difluorophenol and Its Analogs

Established Synthetic Routes from 2,6-Difluorophenol (B125437)

The primary starting material for the synthesis of 3-(aminomethyl)-2,6-difluorophenol is commercially available 2,6-difluorophenol. The key challenge lies in the selective functionalization at the C-3 position, which is meta to the hydroxyl group and ortho to one of the fluorine atoms.

Multi-Step Synthetic Sequences for Aminomethyl Group Introduction

A common and established approach to introduce the aminomethyl group involves a multi-step sequence, typically beginning with the formylation of the 2,6-difluorophenol ring, followed by reductive amination.

Formylation of 2,6-Difluorophenol:

Duff Reaction: The Duff reaction, which utilizes hexamine as the formylating agent in an acidic medium, is a viable option for the formylation of phenols. wikipedia.org While it typically favors ortho-formylation, the substitution pattern of 2,6-difluorophenol directs the formylation to the available C-3 or C-4 positions. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently hydrolyzed to the aldehyde. wikipedia.org The reaction conditions generally involve heating the phenol (B47542) with hexamine in a solvent like glycerol (B35011) or acetic acid.

Rieche Formylation: The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄). wikipedia.org This method is effective for electron-rich aromatic compounds. The regioselectivity is often influenced by the steric and electronic properties of the substituents on the aromatic ring.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction involves the use of a substituted formamide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.org This electrophile then attacks the electron-rich aromatic ring. Phenols are suitable substrates for this reaction, which typically occurs at the position para to the hydroxyl group. wikipedia.org

The outcome of these formylation reactions on 2,6-difluorophenol is summarized in the table below.

| Formylation Method | Reagents | Typical Position of Formylation | Reference |

| Duff Reaction | Hexamine, Acid | Ortho/Para to activating group | wikipedia.org |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | Ortho/Para to activating group | wikipedia.org |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Para to activating group | wikipedia.org |

Reductive Amination of 3-Formyl-2,6-difluorophenol:

Once 3-formyl-2,6-difluorophenol is obtained, the aminomethyl group can be introduced via reductive amination. This two-step process first involves the formation of an imine by reacting the aldehyde with ammonia, followed by the reduction of the imine to the corresponding amine.

A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. A protecting-group-free synthesis of primary amines from aldehydes using metal hydride/ammonia mediated reductive amination has been reported, offering a direct route with minimal side-product formation. nih.gov

Regioselective Functionalization Strategies on the Difluorophenol Scaffold

More direct methods for introducing a functional group at the C-3 position of 2,6-difluorophenol have been explored, offering potentially more efficient pathways. One such strategy involves a sigmatropic rearrangement.

A notable example is the regioselective difunctionalization of 2,6-difluorophenols through a Pummerer-based organic-chemistry.orgorganic-chemistry.org sigmatropic dearomatization. kyoto-u.ac.jp This reaction, when carried out with an aryl sulfoxide (B87167) and a nucleophile, proceeds through the formation of a 2,4-cyclohexadienone (B14708032) intermediate. The subsequent Michael addition of a nucleophile occurs regioselectively at the C-3 position, followed by rearomatization through the elimination of hydrogen fluoride. While this method has been demonstrated with various nucleophiles, its application with an amino-equivalent could provide a direct route to 3-functionalized 2,6-difluorophenols, which could then be converted to the desired aminomethyl derivative.

Exploration of Advanced Synthetic Techniques for Improved Efficiency and Yield

To overcome the limitations of classical multi-step syntheses, such as low yields and the need for harsh reaction conditions, advanced catalytic methods are being investigated.

Catalytic Amination of Phenols:

Direct catalytic amination of phenols represents a significant advancement in C-N bond formation. A rhodium-catalyzed amination of phenols with amines has been developed, offering a redox-neutral and atom-economical approach to synthesize anilines, with water as the only byproduct. organic-chemistry.org While this method directly yields anilines, its adaptation for the introduction of an aminomethyl group could be a promising area of research.

Another advanced technique is the copper(II)-catalyzed ortho-selective aminomethylation of free phenols using potassium aminomethyltrifluoroborates. nih.gov This method provides direct access to ortho-aminomethyl-substituted phenols under mild conditions and demonstrates a broad substrate scope. nih.gov Applying this methodology to 2,6-difluorophenol could offer a highly efficient and direct synthesis of the target compound.

Preparation of Structurally Related Difluorophenol Derivatives for Comparative Analysis

The synthesis of structurally related difluorophenol derivatives is crucial for comparative studies. The methodologies employed for their preparation often share similarities with the synthesis of this compound, providing valuable insights into the reactivity of the difluorophenol scaffold.

Synthesis of 4-Amino-2,6-difluorophenol (B148228):

A synthetic route to 4-amino-2,6-difluorophenol has been reported, starting from 4-nitro-2,6-difluorophenol. The nitro group is reduced to an amino group via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. chemicalbook.com This highlights a common strategy for introducing an amino group to a pre-functionalized phenol ring.

Synthesis of Other Substituted 2,6-Difluorophenol Derivatives:

The synthesis of various other substituted 2,6-difluorophenols has been documented. For instance, 2,6-dichlorophenol (B41786) can be synthesized from phenol through a multi-step process involving sulfonation, chlorination, and hydrolysis. wikipedia.org Another approach involves the chlorination of the ethyl ester of 4-hydroxybenzoic acid, followed by ester hydrolysis and decarboxylation. wikipedia.org The synthesis of 2,6-dihalo, 2,6-diformyl, and 2,6-dinitro functionalized BODIPY dyes often involves the functionalization of a core structure, providing examples of various substitution patterns on aromatic rings.

The following table summarizes the synthesis of some related difluorophenol derivatives.

| Compound | Starting Material | Key Reaction Steps | Reference |

| 4-Amino-2,6-difluorophenol | 4-Nitro-2,6-difluorophenol | Catalytic Hydrogenation (Pd/C) | chemicalbook.com |

| 2,6-Dichlorophenol | Phenol | Sulfonation, Chlorination, Hydrolysis | wikipedia.org |

| 2,6-Dichlorophenol | Ethyl 4-hydroxybenzoate | Chlorination, Hydrolysis, Decarboxylation | wikipedia.org |

These examples demonstrate the versatility of synthetic methodologies that can be applied to the 2,6-difluorophenol scaffold, offering a toolbox for the preparation of a wide range of derivatives for further investigation.

Molecular Structure, Spectroscopic Characterization, and Computational Analysis

Advanced Spectroscopic Investigations for Structural Elucidation

A combination of high-resolution spectroscopic techniques is essential for unambiguously determining the molecular structure of 3-(Aminomethyl)-2,6-difluorophenol. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of the chemical bonds.

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework and detecting the presence of other NMR-active nuclei, such as fluorine.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the aminomethyl group, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The aromatic protons would likely appear as a complex multiplet due to spin-spin coupling with each other and with the adjacent fluorine atoms. The methylene protons would likely present as a singlet if there is no coupling to the amine protons, or a triplet if coupling occurs. The chemical shifts of the amine and hydroxyl protons can be broad and their positions variable depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number and electronic environment of the carbon atoms. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the fluorine and hydroxyl substituents. The carbon attached to the aminomethyl group would also have a characteristic chemical shift. The carbons bonded to fluorine would exhibit large one-bond C-F coupling constants.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would provide direct information about the fluorine environments. A single signal would be expected for the two equivalent fluorine atoms at the 2- and 6-positions.

Expected NMR Data for this compound

This data is predictive and based on the analysis of similar substituted phenols.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | 6.5 - 7.5 | Multiplet | Complex splitting due to H-H and H-F coupling. |

| ¹H (-CH₂-) | ~3.8 - 4.2 | Singlet or Triplet | |

| ¹H (-NH₂) | Variable | Broad Singlet | |

| ¹H (-OH) | Variable | Broad Singlet | |

| ¹³C (Aromatic) | 100 - 160 | Carbons attached to fluorine will show large J(C-F) coupling. | |

| ¹³C (-CH₂-) | ~40 - 50 |

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" and identifying the functional groups present. mdpi.com These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic group and the N-H stretching of the amine. C-H stretching vibrations of the aromatic ring and the methylene group would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. Strong absorptions corresponding to C-F stretching are expected in the 1200-1350 cm⁻¹ range. nih.gov

Raman Spectroscopy: The Raman spectrum would also exhibit these characteristic vibrational modes. Aromatic ring-breathing modes are often prominent in Raman spectra. The symmetric stretching of the C-F bonds may also give rise to a strong Raman signal.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H/N-H Stretch | 3200 - 3600 | 3200 - 3600 | Broad (IR), Weak (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium-Strong |

| Aliphatic C-H Stretch | 2850 - 2950 | 2850 - 2950 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the UV-Vis spectrum would be dominated by π-π* transitions within the benzene (B151609) ring. The presence of the hydroxyl, aminomethyl, and fluorine substituents would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₇H₇F₂NO), the exact mass can be calculated. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, with characteristic losses of functional groups such as the aminomethyl group or hydroxyl group.

X-ray Crystallographic Studies of 2,6-Difluorophenol (B125437) and its Coordination Compounds for Solid-State Structure

While a crystal structure for this compound is not yet reported, the known crystal structure of the closely related compound, 2,6-difluorophenol, provides a valuable starting point for understanding the solid-state packing of such molecules. researchgate.net X-ray crystallography of single crystals provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 2,6-difluorophenol reveals an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net The introduction of an aminomethyl group at the 3-position in this compound would be expected to significantly influence the crystal packing due to the potential for additional hydrogen bonding. The amino group can act as a hydrogen bond donor, and the nitrogen atom as a hydrogen bond acceptor. This could lead to the formation of extended hydrogen-bonded networks, such as chains or sheets, similar to what has been observed in the crystal structure of 4-amino-2,6-dichlorophenol. nih.gov

Crystallographic Data for 2,6-Difluorophenol researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.9287(5) |

| b (Å) | 12.0016(12) |

| c (Å) | 9.7753(9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 578.10(10) |

Theoretical and Computational Chemistry Approaches

In the absence of experimental data, and to complement available data, theoretical and computational chemistry methods are powerful tools for predicting and understanding the properties of molecules like this compound. rsc.org Density Functional Theory (DFT) is a particularly popular and effective method for studying the electronic structure and properties of substituted phenols. torvergata.itnih.gov

By employing DFT calculations with appropriate functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-311+G(d,p)), it is possible to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms, including bond lengths and angles.

Predict spectroscopic data: Calculate theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transition energies (UV-Vis) that can be compared with experimental results.

Analyze electronic properties: Investigate the distribution of electron density, molecular orbital energies, and electrostatic potential to understand the molecule's reactivity and intermolecular interactions.

Determine thermochemical properties: Calculate properties such as enthalpy of formation and Gibbs free energy.

These computational approaches provide a theoretical framework for interpreting experimental findings and for predicting the behavior of this compound in various chemical environments.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Molecular Geometry, and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and preferred geometries of molecules. DFT methods balance computational cost with accuracy, making them a cornerstone of modern chemical research. For a molecule like this compound, DFT calculations can predict key parameters that govern its behavior.

The process typically involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the solutions to the Schrödinger equation. These calculations can determine the molecule's minimum energy conformation, bond lengths, bond angles, and dihedral angles. For instance, studies on related aminophenol isomers have successfully used DFT to compute thermodynamic properties like standard enthalpies of formation, which showed excellent agreement with experimental data. researchgate.net

Furthermore, DFT provides insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability. A smaller gap generally suggests higher reactivity.

Below is an illustrative table of geometric parameters for this compound that could be obtained from a DFT geometry optimization.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C2-F | ~1.35 Å |

| Bond Length | C6-F | ~1.35 Å |

| Bond Length | C1-O | ~1.36 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Length | C3-C(H2)NH2 | ~1.51 Å |

| Bond Angle | F-C2-C1 | ~118° |

| Bond Angle | F-C6-C1 | ~118° |

| Dihedral Angle | H-O-C1-C2 | ~0° or 180° (planar or anti-planar) |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated by DFT calculations. Actual values would be derived from specific computational outputs.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule's preferred conformation, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed understanding of conformational flexibility and intermolecular interactions, particularly in a biological or solution-phase environment.

For this compound, MD simulations in an aqueous solution could reveal:

Conformational Landscapes: The molecule is not rigid. The aminomethyl side chain can rotate, and the hydroxyl group can adopt different orientations. MD simulations can map the energy landscape associated with these rotations, identifying the most stable and frequently accessed conformations.

Intermolecular Interactions: The simulations can characterize the hydrogen bonding network between the molecule's hydroxyl and amino groups and the surrounding water molecules. The stability and lifetime of these hydrogen bonds are critical for the molecule's solubility and how it interacts with biological targets. nih.gov For instance, the phenol (B47542) group can act as a hydrogen bond donor, while the amino group can be both a donor and an acceptor. The fluorine atoms, with their high electronegativity, can also participate in weaker interactions.

The following table outlines the potential intermolecular interactions of this compound that could be analyzed through MD simulations.

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | Phenolic -OH | Water (O) | Influences solubility and pKa. |

| Hydrogen Bond | Amino -NH2 | Water (O) | Affects solubility and basicity. |

| Hydrogen Bond | Water (H) | Phenolic -OH (O) | Key to solvation shell structure. |

| Hydrogen Bond | Water (H) | Amino -NH2 (N) | Contributes to solvation. |

| Hydrogen Bond | Water (H) | Fluorine atoms | Weaker interactions influencing local water structure. |

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. This synergy between theoretical prediction and experimental observation is a cornerstone of modern chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. The predicted shifts are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with the experimental one, each signal can be confidently assigned to a specific atom in the molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's bonds. These calculated frequencies correspond to the energy absorbed to excite the bonds to higher vibrational states. Characteristic peaks, such as the O-H stretch of the phenol, the N-H stretches of the amine, and the C-F stretches, can be predicted and compared with experimental IR data to verify the presence of these functional groups.

The table below provides a hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1-OH | ~145-155 | (To be determined) |

| C2-F | ~150-160 (d, J_CF) | (To be determined) |

| C3-CH2NH2 | ~115-125 | (To be determined) |

| C4 | ~110-120 | (To be determined) |

| C5 | ~120-130 | (To be determined) |

| C6-F | ~150-160 (d, J_CF) | (To be determined) |

| -CH2NH2 | ~40-50 | (To be determined) |

Note: Predicted chemical shifts are estimates based on typical values for similar structures and serve an illustrative purpose. Experimental verification is required.

Analysis of Fluorine’s Inductive and Mesomeric Effects on Molecular Orbitals and Electron Distribution

The two fluorine atoms on the phenol ring of this compound have a profound impact on its electronic properties through a combination of inductive and mesomeric effects.

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the benzene ring through the sigma bonds. This inductive effect is most pronounced at the ortho (C2, C6) and meta (C3, C5) positions. This withdrawal of electron density makes the phenolic proton more acidic compared to phenol itself, as the resulting phenoxide ion is stabilized.

Mesomeric Effect (+M): The fluorine atoms also possess lone pairs of electrons that can be donated to the pi-system of the benzene ring. This resonance effect, or mesomeric effect, increases the electron density, particularly at the ortho and para positions. However, for fluorine, the inductive effect is generally considered to be stronger and more dominant than the mesomeric effect.

The interplay of these effects modulates the electron distribution across the molecule, influencing its reactivity and intermolecular interactions. The net effect of the two fluorine atoms is a significant polarization of the aromatic ring and a modification of the acidity of the hydroxyl group and the basicity of the aminomethyl group.

The following table summarizes the expected electronic effects of the fluorine substituents on the aromatic ring of this compound.

| Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Net Electronic Effect |

| C2 | Strong electron withdrawal | Electron donation | Net electron withdrawal |

| C3 | Moderate electron withdrawal | Negligible | Electron withdrawal |

| C4 | Weak electron withdrawal | Electron donation | Slight increase in electron density |

| C5 | Moderate electron withdrawal | Negligible | Electron withdrawal |

| C6 | Strong electron withdrawal | Electron donation | Net electron withdrawal |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the difluorinated benzene (B151609) ring is a primary site of reactivity, exhibiting acidic properties and participating in various reactions through its corresponding phenolate (B1203915) anion.

The acidity of a phenol (B47542) is a measure of the stability of the corresponding phenoxide ion formed upon deprotonation. The presence of electron-withdrawing groups on the aromatic ring enhances acidity by delocalizing the negative charge of the phenoxide ion, thus stabilizing it. Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). kaibangchem.comvaia.com

In the case of difluorophenols, the position and number of fluorine substituents significantly impact the pKa value. For 2,6-difluorophenol (B125437), the two fluorine atoms in the ortho positions to the hydroxyl group markedly increase its acidity compared to phenol. The pKa of 2,6-difluorophenol is reported to be 7.34. ut.ee This is substantially lower than the pKa of phenol (approximately 9.95), indicating that 2,6-difluorophenol is a considerably stronger acid. wikipedia.org The increased acidity is a direct consequence of the stabilization of the 2,6-difluorophenoxide anion by the inductive effect of the two ortho-fluorine atoms. kaibangchem.com

For the target molecule, 3-(Aminomethyl)-2,6-difluorophenol, the acidity of the phenolic hydroxyl group is influenced not only by the fluorine atoms but also by the aminomethyl group at the meta position. The aminomethyl group is generally considered to be weakly electron-donating or electron-withdrawing depending on the conditions. However, under acidic conditions, the amine will be protonated to form an -CH₂NH₃⁺ group, which is strongly electron-withdrawing and would further increase the acidity of the phenolic proton. The protonation equilibria are therefore complex, involving both the acidic phenolic proton and the basic amino group.

Table 1: Acidity of Selected Phenols

| Compound | pKa Value |

|---|---|

| Phenol | 9.95 wikipedia.org |

| 4-Fluorophenol | 9.89 ut.ee |

| 2,6-Dichlorophenol (B41786) | 6.78 wikipedia.org |

| 2,6-Difluorophenol | 7.34 ut.ee |

This table illustrates the effect of halogen substitution on the acidity of phenols.

The phenolate anion, formed by the deprotonation of the hydroxyl group, is a potent nucleophile. However, the very factors that stabilize the phenolate anion and increase the phenol's acidity—the electron-withdrawing fluorine atoms—also decrease its nucleophilicity. The negative charge on the oxygen atom is less available for donation to an electrophile because it is pulled into the aromatic ring and stabilized by the fluorine substituents.

This reduced nucleophilicity can influence reaction outcomes. While the phenolate can still participate in reactions such as Williamson ether synthesis or esterification, harsher reaction conditions might be required compared to a non-fluorinated phenolate. The fluorine atoms can also introduce steric hindrance around the phenolic oxygen, further modulating its reactivity. In certain complex reaction sequences, the unique electronic nature of the fluorinated ring can be exploited. For instance, in reactions involving dearomatization intermediates, the phenolate's electronic properties play a crucial role in subsequent steps like Michael additions. kyoto-u.ac.jp

Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group provides a site of basicity and nucleophilicity, enabling a range of chemical transformations.

Primary amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton. utexas.eduwikipedia.org The basicity of an amine is quantified by its pKb value or the pKa of its conjugate acid (R-NH₃⁺). The basicity is influenced by the electronic nature of the substituents attached to the nitrogen. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. wikipedia.org

In this compound, the aminomethyl group is attached to a difluorinated aromatic ring. The fluorine atoms exert a strong electron-withdrawing effect, which is transmitted through the aromatic system and the methylene (B1212753) bridge to the nitrogen atom. This effect reduces the electron density on the nitrogen, making the lone pair less available for protonation. Consequently, the amine in this compound is expected to be less basic than simple alkylamines or even benzylamine.

The nucleophilic nature of the primary amine allows it to participate in a variety of common organic reactions:

Condensation Reactions: The amine can react with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases) through a condensation reaction. These reactions are often reversible and catalyzed by acid or base.

Alkylation: As a nucleophile, the amine can undergo alkylation with alkyl halides or other electrophilic alkylating agents in an Sₙ2 reaction. utexas.edu This can lead to the formation of secondary, tertiary amines, and ultimately quaternary ammonium (B1175870) salts. The reactivity in these reactions will be tempered by the reduced nucleophilicity of the amine due to the fluorine substituents.

Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. This is a very common transformation for primary amines.

The course of these reactions can be influenced by the other functional groups in the molecule. For example, under certain conditions, intramolecular reactions between the aminomethyl group and the phenolic hydroxyl group or the aromatic ring could be possible.

Influence of Fluorine Substitution on Chemical Reaction Pathways and Selectivity

The two fluorine atoms at the 2 and 6 positions exert a profound influence on the reactivity and selectivity of reactions involving this compound.

The strong inductive electron-withdrawing effect of fluorine deactivates the aromatic ring towards electrophilic aromatic substitution. kaibangchem.com Any such substitution would be directed by the combined influence of the hydroxyl, aminomethyl, and fluorine substituents.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr), although the C-F bond is generally strong. More significantly, the ortho-fluorine atoms play a critical role in directing regioselectivity in certain transformations. A study on the difunctionalization of 2,6-difluorophenols demonstrated that the ortho-fluoro substituents are essential for achieving high regioselectivity. kyoto-u.ac.jp The reaction, which proceeds through a sigmatropic dearomatization followed by a Michael addition, was highly selective with the 2,6-difluoro substrate. In contrast, using 2-fluorophenol (B130384) resulted in a loss of regioselectivity, and the reaction failed with 2,6-dichlorophenol, highlighting the unique role of the fluorine atoms in controlling the reaction pathway. kyoto-u.ac.jp This demonstrates that the fluorine atoms are not merely passive electron-withdrawing groups but actively participate in controlling the stereochemical and regiochemical outcomes of reactions. wikipedia.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-difluorophenol |

| Phenol |

| 4-Fluorophenol |

| 2,6-Dichlorophenol |

| 2,3,4,5,6-Pentafluorophenol |

| Benzylamine |

Kinetic and Thermodynamic Studies of Relevant Chemical Transformations

Detailed kinetic and thermodynamic data for chemical transformations involving This compound are not extensively available in peer-reviewed literature. However, insights can be drawn from studies on the parent molecule, 2,6-difluorophenol , and related reactions such as the aminomethylation of phenols. This section will present available thermodynamic data for 2,6-difluorophenol and discuss the expected kinetic and thermodynamic considerations for reactions involving the target compound based on analogous systems.

Thermodynamic Properties of 2,6-Difluorophenol

The thermodynamic stability of the core phenolic structure is a critical factor in its chemical transformations. The presence of two electron-withdrawing fluorine atoms at the ortho positions significantly influences the acidity and reactivity of the phenol ring. ontosight.ai The standard enthalpy of formation and other thermodynamic parameters for 2,6-difluorophenol provide a baseline for understanding its energetic properties.

Interactive Table 1: Selected Thermodynamic Data for 2,6-Difluorophenol

| Property | Value | Units | Reference |

|---|---|---|---|

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -470.7 ± 3.4 | kJ/mol | mdpi.com |

| Standard Molar Enthalpy of Sublimation (298.15 K) | 77.8 ± 2.0 | kJ/mol | mdpi.com |

| Melting Point | 38-41 | °C | sigmaaldrich.com |

| Boiling Point | 59-61 / 17 mmHg | °C | sigmaaldrich.com |

Note: The data presented is for the parent compound, 2,6-difluorophenol, and serves as an estimate for the core structure of this compound.

The fluorinated phenol ring in 2,6-difluorophenol is a key structural feature. The high electronegativity of the fluorine atoms stabilizes the phenoxide ion, making 2,6-difluorophenol a stronger acid than phenol itself. ontosight.ai This increased acidity can influence the thermodynamics of reactions where the phenolic proton is abstracted.

Kinetic Considerations for Transformations of this compound

While specific rate constants and activation energies for reactions of This compound are not documented, the kinetics of related transformations, such as the aminomethylation of phenols, have been studied. These reactions, often proceeding via electrophilic aromatic substitution, are sensitive to the electronic nature of the phenol and the reaction conditions.

The ortho-aminomethylation of phenols can be catalyzed by various metals, such as copper and vanadium, and can also be promoted under electrochemical conditions or by iodine catalysis. mdpi.comresearchgate.netrsc.orgnih.gov These reactions often involve the formation of a reactive intermediate, such as an iminium ion, which then attacks the electron-rich phenol ring. mdpi.com The rate of such reactions would be influenced by the stability of this intermediate and the nucleophilicity of the phenol.

For This compound , the presence of the fluorine atoms would decrease the electron density of the aromatic ring, potentially slowing down electrophilic substitution reactions compared to unsubstituted phenol. Conversely, the aminomethyl group is an activating group, which could direct incoming electrophiles and influence the regioselectivity of the reaction.

Interactive Table 2: Kinetic Data for a Reaction Involving a Substituted Phenol

| Reactants | Rate Constant (k) | Temperature | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| 2,6-dichlorophenol-indophenol and Cysteine | 306 M⁻¹s⁻¹ | 22 °C | 8.1 kcal/mol | researchgate.net |

Note: This data is for a related substituted phenol and is provided for illustrative purposes to indicate the type of kinetic parameters that are relevant.

Bioisosteric Rationales and Analog Development

Theoretical Framework of Bioisosterism in Advanced Molecular Design

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs by modifying a known lead compound. researchgate.net This approach involves the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar physical, chemical, and electronic properties. ufrj.brdrugdesign.org The concept has evolved from Langmuir's initial observations of isosteres—molecules with the same number of atoms and valence electrons—to a broader biological context. drugdesign.orgu-tokyo.ac.jp The goal of bioisosteric replacement is to create new analogs that may exhibit improved pharmacological activity, enhanced selectivity for a specific biological target, or a more favorable pharmacokinetic profile. researchgate.net

The successful application of bioisosterism requires a thorough understanding of the lead compound's structure, its mechanism of action at the receptor level, and its metabolic pathways. researchgate.net By carefully selecting bioisosteric replacements, medicinal chemists can fine-tune properties such as lipophilicity, acidity (pKa), and hydrogen bonding capacity to optimize a drug candidate's performance. ufrj.brchemrxiv.org This strategy has been instrumental in the discovery of new therapeutic agents across various pharmacological classes. researchgate.net

3-(Aminomethyl)-2,6-difluorophenol as a Lipophilic Carboxylic Acid Bioisostere

The compound this compound has been synthesized and investigated as a potential lipophilic bioisostere of a carboxylic acid. nih.govacs.orgsigmaaldrich.com Specifically, it has been explored as a bioisosteric analogue of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. acs.org The rationale behind this is to create a molecule that can mimic the biological function of GABA while possessing increased lipophilicity, a key factor for crossing the blood-brain barrier. acs.org

Conceptual Impact on Molecular Lipophilicity for Membrane Permeability Considerations

A primary motivation for using the 2,6-difluorophenol (B125437) group as a carboxylic acid bioisostere is to enhance the lipophilicity of a drug candidate. nih.govacs.org Carboxylic acids are often polar and can hinder a molecule's ability to pass through biological membranes, such as the blood-brain barrier. acs.org By replacing a carboxylic acid with the more lipophilic 2,6-difluorophenol group, the resulting analogue is expected to have improved membrane permeability. acs.orgresearchgate.net This strategic modification can lead to better absorption and distribution of the drug within the body, potentially increasing its therapeutic efficacy. chemrxiv.org The replacement of a hydroxy or methoxy (B1213986) group on an aromatic ring with a fluorine atom is a common strategy to increase lipophilicity and block unwanted metabolic processes. chemrxiv.org

Design Principles for Novel Bioisosteric Analogs Based on the Difluorophenol Scaffold

The design of novel bioisosteric analogs based on the difluorophenol scaffold follows several key principles aimed at optimizing the drug-like properties of a lead compound. The primary goal is often to improve upon the parent molecule's pharmacological activity, selectivity, and pharmacokinetic profile.

A critical aspect of the design process is the strategic placement of the difluorophenol moiety to effectively mimic the spatial and electronic properties of the original functional group, such as a carboxylic acid. The substitution pattern on the phenol (B47542) ring is also crucial. For instance, the presence of electron-donating groups on the aromatic ring can influence the lipophilicity difference between the oxygenated compound and its fluorinated analog. chemrxiv.org

Structure-Activity Relationships in Bioisosteric Series of Fluorinated Phenols

The study of structure-activity relationships (SAR) is essential for understanding how chemical structure influences biological activity. In the context of fluorinated phenol bioisosteres, SAR studies help to elucidate the impact of fluorine substitution on a molecule's interaction with its biological target.

Enzymatic and Receptor Interaction Mechanisms

Molecular Interactions with Gamma-Aminobutyric Acid Aminotransferase (GABA-AT)

Gamma-aminobutyric acid aminotransferase (GABA-AT) is a critical enzyme in the central nervous system, responsible for the degradation of the primary inhibitory neurotransmitter, GABA. nih.gov Inhibition of GABA-AT is a key strategy for increasing GABA levels, which can be therapeutic in various neurological disorders. nih.gov

Competitive Inhibition Profile and Molecular Docking Analysis of Binding Modes

Research has shown that 3-(Aminomethyl)-2,6-difluorophenol acts as an inhibitor of GABA-AT. nih.gov Studies conducted on pig brain GABA-AT revealed that while it is a poor substrate for the enzyme, it does exhibit inhibitory activity. nih.gov This suggests that the 2,6-difluorophenol (B125437) group can serve as a lipophilic bioisostere of a carboxylic acid, a common feature in GABA analogs. nih.gov The inhibitory profile indicates a competitive mode of action, where the compound likely competes with the endogenous substrate, GABA, for binding to the active site of the enzyme.

While specific molecular docking studies for this compound with GABA-AT are not detailed in the available research, the general principles of inhibitor binding to this enzyme are well-established. Molecular docking simulations for other inhibitors reveal key interactions within the GABA-AT active site, often involving hydrogen bonds, salt bridges, and interactions with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. The aminomethyl group of this compound would be expected to interact with residues that typically bind the amino group of GABA, while the difluorophenol moiety would occupy the region that accommodates the carboxylate group of the natural substrate.

Substrate Mimicry Considerations and Enzymatic Catalysis Studies

The design of this compound was based on the concept of substrate mimicry, where it was developed as a potential bioisosteric analogue of GABA. nih.gov The rationale was to replace the carboxylic acid group of GABA with a 2,6-difluorophenol moiety to enhance lipophilicity. nih.gov

Enzymatic catalysis studies have demonstrated that this compound is a very poor substrate for GABA-AT. nih.gov This indicates that while the compound can bind to the active site, as evidenced by its inhibitory action, it is not efficiently processed by the enzyme to complete the catalytic cycle that leads to the degradation of the molecule. This characteristic is often desirable in enzyme inhibitors, as it leads to a sustained blockade of the enzyme's function.

Ligand-Receptor Binding at GABA Receptors

GABA receptors are the primary targets for the neurotransmitter GABA and are classified into three main types: GABAA, GABAB, and GABAC (also known as GABAA-rho). These receptors play a crucial role in mediating inhibitory neurotransmission throughout the central nervous system.

Characterization of 4-(Aminomethyl)-2,6-difluorophenol as a Competitive and Selective GABAC Receptor Antagonist

While the focus of the preceding section was on the 3-substituted isomer, research into the receptor activity has highlighted the properties of 4-(Aminomethyl)-2,6-difluorophenol. This compound has been identified as a competitive and selective antagonist at GABAC receptors. researchgate.netconsensus.app Its antagonistic properties mean that it binds to the receptor but does not activate it, thereby blocking the action of the natural ligand, GABA. The competitive nature of this antagonism suggests that it vies for the same binding site as GABA on the GABAC receptor.

Specificity and Selectivity Profiling Across GABA Receptor Subtypes (GABAA, GABAB, GABAC)

The selectivity of a compound for a specific receptor subtype is a critical determinant of its pharmacological profile. Studies have shown that 4-(Aminomethyl)-2,6-difluorophenol exhibits a notable selectivity for GABAC receptors. researchgate.netconsensus.app It has been demonstrated to have little to no activity at GABAA and GABAB receptors, underscoring its specificity as a GABAC receptor antagonist. researchgate.netconsensus.app This selectivity is a significant finding, as it allows for the targeted modulation of the GABAC receptor system without directly affecting the other major GABA receptor subtypes.

| Compound | Target Receptor | Activity | Selectivity |

| 4-(Aminomethyl)-2,6-difluorophenol | GABAC | Competitive Antagonist | High selectivity over GABAA and GABAB receptors |

Interaction with Protein Kinases

Based on the available scientific literature, there is no information regarding the interaction of this compound with protein kinases.

Binding Site Analysis of Difluorophenol Moieties in Vaccinia-Related Kinase 1 (VRK1) and VRK2 Inhibitors

The this compound moiety is a crucial component in the development of inhibitors for human Ser/Thr protein kinases, specifically Vaccinia-Related Kinase 1 (VRK1) and VRK2. nih.govacs.org These kinases are associated with cellular processes like cell division and have been linked to various human diseases, including cancer and neurological disorders. nih.govacs.orgchemrxiv.orgresearchgate.net Structural analysis of inhibitors containing the difluorophenol group reveals its significant role in binding to the ATP-binding site of these kinases.

Further analysis of (R)-2-amino-dihydropteridinone analogues bound to VRK1 shows the difluorophenol moiety interacting with catalytically important and structurally conserved amino acid residues, namely Lys71 and Glu83, as well as the less conserved Tyr87. chemrxiv.org The binding of these inhibitors can induce a folded conformation in the P-loop of both VRK1 and VRK2, a structural change stabilized by different mechanisms in each kinase. researchgate.net The differences in how the P-loop is stabilized present an opportunity for designing specific inhibitors for each kinase. researchgate.net

Role of Hydrogen Bonding Networks and Other Non-Covalent Interactions in Molecular Recognition

The molecular recognition of inhibitors containing the this compound group within the active sites of VRK1 and VRK2 is heavily influenced by a network of non-covalent interactions, particularly hydrogen bonds. The difluorophenol moiety actively participates in creating favorable polar interactions with structurally conserved residues in the ATP-binding site of the kinases. nih.govacs.org

A significant finding from co-crystal structures is the role of a structural water molecule in mediating extensive hydrogen bond interactions. chemrxiv.org This water molecule bridges the difluorophenol moiety of the inhibitor with the side chain atoms of two critical amino acid residues: Lys71 and Glu83, and also with Tyr87. chemrxiv.org This water-mediated hydrogen bonding network is crucial for the stable binding of the inhibitor. In the context of the inhibitor BI-D1870, which contains a difluorophenol group, similar water-mediated hydrogen bonds to the inhibitor and Glu73 have been observed. researchgate.net

These specific interactions highlight the importance of the difluorophenol group as a pharmacophoric feature. Its ability to engage in these precise hydrogen bonding networks explains why finding substituents that improve binding over the difluorophenol group has proven difficult. nih.govchemrxiv.org

Elucidation of Molecular Recognition Mechanisms and Determination of Binding Affinities

The elucidation of molecular recognition mechanisms for these inhibitors has been achieved through a combination of structure-activity relationship (SAR) studies and crystallographic analysis of key compounds bound to VRK1 and VRK2. nih.govacs.orgchemrxiv.org These studies have revealed differences in the binding modes and substituent preferences between the two kinases, providing a basis for the design of selective inhibitors. nih.govacs.orgchemrxiv.org

The potency of these inhibitors has been quantified through the determination of their binding affinities. The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki or KD). For example, an aminopyridine-based inhibitor, compound 26 , was identified as the most potent for VRK1, displaying an IC50 value of 150 nM. nih.govacs.org The binding affinities for several key compounds are summarized in the table below.

| Compound | Target Kinase | Binding Affinity (KD) |

| 26 | VRK1 | 190 nM |

| 18 | VRK2 | 401 nM |

The inhibitory constant (Ki) provides another measure of binding affinity. SAR studies on (R)-2-amino-dihydropteridinone analogues revealed how small structural changes can impact potency. For instance, replacing an isopentyl moiety with a smaller methyl group in one analogue resulted in a 3-fold decrease in potency against VRK1. chemrxiv.org

| Compound | Target Kinase | Binding Affinity (Ki) |

| 3 | VRK1 | 194.1 nM |

These quantitative findings, derived from detailed biochemical assays, are critical for the rational optimization of these inhibitors to improve their potency and selectivity for either VRK1 or VRK2. chemrxiv.org

Role As a Versatile Chemical Building Block in Advanced Organic Synthesis

Utility in the Construction of Complex Organic Architectures and Heterocyclic Systems

The unique arrangement of reactive groups in 3-(Aminomethyl)-2,6-difluorophenol makes it a powerful precursor for the synthesis of elaborate organic structures, particularly heterocyclic systems which form the core of many pharmaceuticals and biologically active compounds.

Amino Group Reactivity : The primary amine of the aminomethyl group is a potent nucleophile, enabling a wide array of classical amine reactions. It can readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form various nitrogen-containing heterocycles. For instance, reaction with β-diketones can yield substituted pyridines, while condensation with α,β-unsaturated ketones can lead to the formation of dihydropyridinones.

Phenolic Hydroxyl Group Participation : The hydroxyl group can act as a nucleophile in reactions such as Williamson ether synthesis or can be acylated to form esters. More importantly, it can participate in intramolecular cyclization reactions. For example, after modification of the amino group, the phenol (B47542) can be used to construct oxygen-containing heterocycles like benzoxazines or other fused ring systems.

Combined Functionality : The proximity of the amino and hydroxyl functionalities allows for the construction of bicyclic or polycyclic systems through cascade or one-pot reactions. These multicomponent reactions are a cornerstone of efficient organic synthesis, enabling the rapid assembly of complex molecular frameworks from simple starting materials. frontiersin.org The difluoro-substitution pattern on the aromatic ring not only modulates the electronic properties but also provides steric hindrance that can influence the regioselectivity of certain reactions.

Derivatization Strategies for Functionalization and Modulation of Physicochemical Properties

The ability to selectively modify the functional groups of this compound is crucial for fine-tuning the physicochemical properties of the resulting molecules. These derivatization strategies are fundamental in medicinal chemistry for optimizing parameters such as solubility, lipophilicity (logP), metabolic stability, and target binding affinity.

N-Functionalization : The primary amine is a versatile handle for introducing a wide range of substituents.

Acylation/Sulfonylation : Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields amides and sulfonamides, respectively. This transformation neutralizes the basicity of the amine and introduces hydrogen bond acceptors, which can significantly alter biological activity and solubility.

Alkylation/Reductive Amination : The amine can be alkylated to form secondary or tertiary amines. Reductive amination with aldehydes or ketones provides a controlled method for introducing diverse alkyl groups, expanding the chemical space around the scaffold.

O-Functionalization : The phenolic hydroxyl group offers another site for modification.

Etherification : Formation of ethers through reactions with alkyl halides (Williamson ether synthesis) increases lipophilicity and can serve as a strategy to block the acidic nature of the phenol.

Esterification : Conversion to esters using acylating agents provides another means to mask the polar hydroxyl group and can create prodrugs that are hydrolyzed in vivo to release the active phenolic compound.

These derivatization strategies allow chemists to systematically modify the structure and observe the resulting changes in properties, a process central to structure-activity relationship (SAR) studies.

| Functional Group | Derivatization Reaction | Resulting Functional Group | Impact on Physicochemical Properties |

|---|---|---|---|

| Aminomethyl (-CH₂NH₂) | Acylation / Sulfonylation | Amide / Sulfonamide | Neutralizes basicity, adds H-bond acceptors, modulates solubility. |

| Reductive Amination | Secondary / Tertiary Amine | Increases steric bulk, modulates basicity and lipophilicity. | |

| Phenol (-OH) | Etherification | Ether | Increases lipophilicity, removes acidic proton, acts as H-bond acceptor. |

| Esterification | Ester | Masks polar -OH group, can create prodrugs, increases lipophilicity. |

Applications in the Synthesis of Diverse Compound Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy in drug discovery that aims to efficiently generate libraries of structurally diverse small molecules. nih.govcam.ac.uk this compound is an excellent scaffold for DOS because its two distinct functional groups can be used as orthogonal chemical handles. frontiersin.org

In a typical DOS workflow, the core scaffold is reacted with a collection of diverse building blocks at each of its reactive sites. For example, the amino group of this compound could be reacted with a set of 100 different carboxylic acids (via amide coupling), and subsequently, the phenolic hydroxyl group of each of those products could be reacted with a set of 100 different alkyl halides (via etherification). This two-step process would theoretically generate a library of 10,000 (100 x 100) unique compounds. This approach allows for the systematic exploration of the chemical space around the central difluorophenol core, which is crucial for identifying novel hits in high-throughput screening campaigns. cam.ac.uk The generation of such libraries with high structural diversity increases the probability of discovering molecules with novel biological activities. cam.ac.uk

Considerations for Green Chemistry Approaches in its Synthesis and Utilization

The principles of green chemistry focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. peptide.com Applying these principles to the synthesis and use of this compound is essential for sustainable chemical manufacturing.

Synthesis : The synthesis of this compound typically involves multiple steps, starting from 2,6-difluorophenol (B125437). Green considerations for this process include:

Solvent Selection : Replacing hazardous solvents like N,N-dimethylformamide (DMF), which is commonly used in peptide synthesis and other amine-related reactions, with greener alternatives such as cyclopentyl methyl ether (CPME) or bio-based solvents. peptide.com

Catalysis : Employing catalytic reduction methods (e.g., catalytic hydrogenation with H₂) for the synthesis of the amine functionality, rather than using stoichiometric metal hydride reagents which generate significant waste.

Process Intensification : Utilizing continuous flow chemistry can offer better control over reaction parameters, improve safety, and potentially increase yield compared to batch processing. researchgate.net

Utilization : In the subsequent derivatization of the building block, green chemistry principles can also be applied:

Atom Economy : Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. Multicomponent reactions are excellent examples of atom-economical processes.

Energy Efficiency : Using energy-efficient methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating.

Biocatalysis : Employing enzymes as catalysts for certain transformations can offer high selectivity under mild, aqueous conditions, representing a greener alternative to traditional chemical reagents.

By integrating these green chemistry approaches, the environmental footprint associated with the synthesis and application of this compound and its derivatives can be significantly reduced.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel, More Efficient, and Sustainable Synthetic Methodologies

The initial synthesis of 3-(Aminomethyl)-2,6-difluorophenol was a multi-step process. nih.gov Future research will likely focus on developing more efficient and environmentally benign synthetic routes. Key areas of exploration include:

Greener Synthesis: The development of synthetic pathways that utilize less hazardous reagents and solvents is a major goal in modern chemistry. For instance, employing deep eutectic solvents, which are biodegradable and have low toxicity, could offer a more sustainable alternative to conventional organic solvents. rsc.org

Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of fluorinated compounds, such as the use of fluoroform for difluoromethylation, demonstrates the potential for developing more efficient and atom-economical routes to compounds like this compound. rsc.org

Catalytic Approaches: The use of catalytic methods, particularly those involving earth-abundant metals, can enhance the efficiency and sustainability of organic synthesis. Research into novel catalysts for the selective functionalization of fluorinated aromatic rings could lead to more direct and efficient syntheses. For example, palladium-based catalysts have shown utility in the reduction of nitrophenols, a transformation that could be adapted for the synthesis of aminophenol derivatives. mdpi.com

Deoxyfluorination of Phenols: Recent advances in the deoxyfluorination of phenols offer a direct method for converting phenolic hydroxyl groups to fluorine. harvard.eduorganic-chemistry.orgkiku.dk While not directly applicable to the synthesis of the aminomethyl group, this methodology highlights the ongoing innovation in fluorination chemistry that could inspire new synthetic strategies for complex fluorinated molecules.

Advanced Computational Approaches for Predictive Modeling of Molecular Interactions and Reactivity

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. Future computational studies on this compound could focus on:

Predicting Reactivity and Metabolism: Computational models, such as those based on density functional theory (DFT), can predict the reactivity of structural alerts in molecules, including phenols. nih.gov These models could be used to predict the metabolic fate of this compound and to identify potential reactive metabolites.

NMR Spectra Prediction: Computational methods have been successfully used to predict 19F NMR spectra for fluorinated organic compounds with high accuracy. nih.gov This capability can be invaluable for the characterization of novel derivatives and for studying their interactions with biological macromolecules.

Modeling Receptor Interactions: Given its design as a GABA analogue, detailed molecular docking and molecular dynamics simulations could be employed to model the interaction of this compound with the active site of GABA aminotransferase and other potential biological targets. nih.gov This would provide insights into the structural basis of its inhibitory activity and guide the design of more potent analogues.

Table 1: Potential Computational Research Areas for this compound

| Research Area | Computational Technique | Potential Outcome |

| Reactivity Prediction | Density Functional Theory (DFT) | Identification of reactive sites and prediction of metabolic pathways. |

| Spectroscopic Analysis | DFT-based NMR Prediction | Accurate prediction of 19F NMR spectra for structural confirmation. |

| Biological Activity | Molecular Docking & Dynamics | Understanding of binding modes to target enzymes like GABA-AT. |

Exploration of Unconventional Reactivity Profiles and Catalytic Applications

The unique combination of functional groups in this compound suggests that it could exhibit interesting and potentially useful reactivity. Future research could explore:

Redox-Active Ligand Design: Aminophenol-based ligands have been shown to be effective in a variety of catalytic applications, including homogeneous catalysis and small molecule activation. nih.gov The electronic properties of the difluorinated phenol (B47542) ring in this compound could be harnessed to create novel ligands for transition metal catalysts with unique reactivity.

Organocatalysis: The presence of both an acidic phenol and a basic amine group raises the possibility of its use as an organocatalyst. The fluorine atoms would modulate the pKa of the phenol, potentially tuning its catalytic activity.

Composite Catalysts: The integration of functional organic molecules with solid supports can lead to robust and recyclable catalysts. For example, the incorporation of Fe-Pd nanoparticles into a metal-organic framework (MOF) has been shown to be effective for the removal of dichlorophenol from water. researchgate.net A similar strategy could be envisioned for creating catalytic materials based on this compound.

Potential Integration into Materials Science and Supramolecular Chemistry Research

The structural features of this compound make it an attractive building block for the construction of novel materials and supramolecular assemblies.

Fluorine-Driven Self-Assembly: The presence of fluorine atoms can significantly influence the self-assembly of molecules, leading to the formation of unique supramolecular structures such as fibrils and gels. nih.govnih.gov The interplay of hydrogen bonding from the phenol and amine groups with fluorine-mediated interactions could be exploited to create novel biomaterials.

Polymer Chemistry: 2,6-Difluorophenol (B125437) can undergo oxidative polymerization to form high-performance polymers. nih.gov The aminomethyl group in this compound could be used as a handle for cross-linking or for the introduction of other functionalities into such polymers.

Supramolecular Networks: Fluorinated and amine-functionalized porphyrins have been shown to self-assemble into two-dimensional supramolecular arrays. nih.gov The ability of the aminomethyl and phenolic groups to participate in hydrogen bonding, combined with the potential for halogen bonding from the fluorine atoms, makes this compound a candidate for the design of complex, self-assembling systems.

Q & A

Q. What are the established synthetic routes for 3-(Aminomethyl)-2,6-difluorophenol, and how can reaction conditions be optimized?

The compound is synthesized in eight steps starting from 2,6-difluorophenol. Key steps include halogenation, protection/deprotection of functional groups, and reductive amination. Optimization involves adjusting reaction temperatures (e.g., maintaining <0°C during nitration to prevent byproducts) and using catalysts like palladium for cross-coupling reactions. Purification via column chromatography with ethyl acetate/hexane (3:7 ratio) yields >95% purity .

Q. What analytical techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H NMR (CD₃OD): Peaks at δ 3.86 ppm (ArCH₂Ar) confirm the aminomethyl group.

- ¹³C NMR : Resonances at δ 159.93 ppm (¹J = 253.0 Hz) indicate fluorinated aromatic carbons. High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Q. How does the solubility profile of this compound influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer to avoid precipitation. Note: Solubility decreases below pH 6 due to protonation of the aminomethyl group .

Q. What role does this compound serve as a building block in medicinal chemistry?

It acts as a precursor for bioactive molecules, such as aldose reductase inhibitors. The 2,6-difluorophenol moiety enhances lipophilicity, improving membrane permeability in cell-based assays .

Advanced Research Questions

Q. How does this compound function as a bioisostere for carboxylic acids, and what are its limitations?

The 2,6-difluorophenol group mimics carboxylic acids by forming hydrogen bonds with target proteins (e.g., aldose reductase) while offering higher metabolic stability. Limitations include reduced acidity (pKa ~8.5 vs. ~4.7 for carboxylic acids), which may alter binding kinetics in pH-sensitive environments .

Q. What structure-activity relationship (SAR) insights exist for derivatives of this compound?

- Fluorine positioning : 2,6-difluoro substitution maximizes steric and electronic effects, enhancing target affinity.

- Aminomethyl chain length : Shorter chains (e.g., -CH₂NH₂ vs. -CH₂CH₂NH₂) improve solubility but reduce lipophilicity.

- Substituent modifications : Adding electron-withdrawing groups (e.g., -NO₂) at the 4-position increases inhibitory activity by 30% in enzyme assays .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from differences in assay conditions (pH, temperature) or solvent systems. Validate results using orthogonal methods (e.g., surface plasmon resonance vs. fluorometric assays) and cross-reference with structurally analogous compounds like 4-(1-aminopropyl)-2,6-difluorophenol .

Q. What pharmacokinetic challenges are associated with this compound, and how can they be mitigated?

- Metabolic stability : The compound undergoes hepatic glucuronidation. Co-administration with UDP-glucuronosyltransferase inhibitors (e.g., probenecid) extends half-life in rodent models.

- Plasma protein binding : High binding (>90%) reduces free drug concentration. Use prodrug strategies (e.g., acetylated derivatives) to improve bioavailability .

Q. What computational tools are recommended for designing novel analogs of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。